molecular formula C18H23ClN4OS B2847074 5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1197701-26-0

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2847074
M. Wt: 378.92
InChI Key: ISAAILZIMDIJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4OS and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of CB1 Receptor

The compound, as a part of the indole-2-carboxamide family, has been investigated for its role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Studies have identified key structural requirements for such modulation, including chain length, electron withdrawing groups, and specific amino substituents, which significantly impact binding affinity and cooperativity. A related compound, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, demonstrated potent allosteric modulation with a high binding cooperativity factor, indicating potential therapeutic applications in modulating CB1 receptor activity without directly activating the receptor itself (Khurana et al., 2014).

Synthesis of Pyrimidine Derivatives

Research has explored the synthesis of various pyrimidine derivatives using similar chemical structures. For instance, reactions involving 2-dimethylaminomethylene-1,3-diones with dinucleophiles have yielded esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids. These synthesized compounds have shown high yields and versatility in producing a range of pyrimidine derivatives, which are significant in medicinal chemistry for their potential biological activities (Schenone et al., 1990).

Antimicrobial and Antitumor Activities

Synthetic efforts have led to the creation of novel compounds with potential biological activities. For example, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties, indicating a promising avenue for the development of new therapeutic agents. Such compounds showcase the potential of pyrimidine derivatives, similar to the compound , in contributing to the discovery of new drugs with specific biological activities (Rahmouni et al., 2016).

Chemical Properties and Reactivity

The chemical properties and reactivity of similar compounds have been extensively studied, leading to insights into their potential applications. For instance, research into the reactions of heterocyclic halogeno compounds with nucleophiles has shed light on the formation of various derivatives, contributing to a deeper understanding of the chemical behavior of such compounds. These studies are essential for designing new synthetic routes and exploring the potential applications of these chemicals in various fields (Geerts & Plas, 1978).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4OS/c1-5-12-6-8-13(9-7-12)15(23(2)3)11-20-17(24)16-14(19)10-21-18(22-16)25-4/h6-10,15H,5,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAAILZIMDIJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNC(=O)C2=NC(=NC=C2Cl)SC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.